Cas no 152127-34-9 (N-[1-(pyridin-4-yl)ethyl]aniline)
N-[1-(pyridin-4-yl)ethyl]aniline Chemical and Physical Properties
Names and Identifiers
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- N-[1-(pyridin-4-yl)ethyl]aniline
- N-[1-(4-Pyridinyl)ethyl]aniline
- PHENYL-(1-PYRIDIN-4-YL-ETHYL)-AMINE
- MLS000709687
- AKOS022478407
- 152127-34-9
- EN300-164471
- SMR000286554
- AKOS000228275
- CHEMBL1560055
- N-[1-(4-Pyridinyl)ethyl]aniline, AldrichCPR
- HMS2700E12
- SCHEMBL14594949
- HMS1684E18
- CS-0275341
- N-(1-(Pyridin-4-yl)ethyl)aniline
- N-(1-pyridin-4-ylethyl)aniline
- BAS 06103177
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- MDL: MFCD04035014
- Inchi: 1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3
- InChI Key: GKIQEMNPCOCAJX-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C(C)C1C=CN=CC=1
Computed Properties
- Exact Mass: 198.115698455g/mol
- Monoisotopic Mass: 198.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 24.9Ų
N-[1-(pyridin-4-yl)ethyl]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 010914-1g |
Phenyl-(1-pyridin-4-yl-ethyl)-amine |
152127-34-9 | 1g |
$485.00 | 2023-09-09 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-331694-500 mg |
Phenyl-(1-pyridin-4-yl-ethyl)-amine, |
152127-34-9 | 500MG |
¥1,865.00 | 2023-07-11 | ||
| Enamine | EN300-164471-0.05g |
N-[1-(pyridin-4-yl)ethyl]aniline |
152127-34-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164471-0.1g |
N-[1-(pyridin-4-yl)ethyl]aniline |
152127-34-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-164471-0.25g |
N-[1-(pyridin-4-yl)ethyl]aniline |
152127-34-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-164471-0.5g |
N-[1-(pyridin-4-yl)ethyl]aniline |
152127-34-9 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-164471-1.0g |
N-[1-(pyridin-4-yl)ethyl]aniline |
152127-34-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-164471-2.5g |
N-[1-(pyridin-4-yl)ethyl]aniline |
152127-34-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-164471-5.0g |
N-[1-(pyridin-4-yl)ethyl]aniline |
152127-34-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-164471-10.0g |
N-[1-(pyridin-4-yl)ethyl]aniline |
152127-34-9 | 10g |
$3131.0 | 2023-06-08 |
N-[1-(pyridin-4-yl)ethyl]aniline Suppliers
N-[1-(pyridin-4-yl)ethyl]aniline Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N-[1-(pyridin-4-yl)ethyl]aniline
Comprehensive Overview of N-[1-(pyridin-4-yl)ethyl]aniline (CAS No. 152127-34-9): Properties, Applications, and Industry Insights
N-[1-(pyridin-4-yl)ethyl]aniline (CAS No. 152127-34-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This compound, featuring a pyridine ring linked to an aniline moiety via an ethyl spacer, serves as a versatile intermediate in synthetic chemistry. Its CAS number 152127-34-9 is frequently searched in academic and industrial databases, reflecting its relevance in modern chemical applications.
The growing interest in N-[1-(pyridin-4-yl)ethyl]aniline aligns with broader trends in drug discovery, where researchers prioritize compounds with heterocyclic frameworks for their bioactivity and binding affinity. Recent publications highlight its potential as a building block for kinase inhibitors and catalytic ligands, addressing current demands for targeted therapies. The compound's pyridine-aniline hybrid structure also makes it valuable in material science, particularly in designing organic semiconductors and photocatalysts.
From a synthetic perspective, CAS 152127-34-9 exemplifies the importance of nitrogen-containing heterocycles in medicinal chemistry. Its logP value and hydrogen-bonding capacity are frequently analyzed in QSAR studies, a hot topic in AI-driven drug design. Laboratories optimizing cross-coupling reactions often reference this compound due to its balanced reactivity profile, which supports sustainable green chemistry initiatives by reducing unwanted byproducts.
Environmental and regulatory considerations for N-[1-(pyridin-4-yl)ethyl]aniline follow standard protocols for laboratory chemicals. While not classified as hazardous under major chemical inventories, proper PPE and ventilation controls are recommended during handling—a point emphasized in recent ESG-focused chemical manufacturing guidelines. The compound's stability under ambient conditions contributes to its utility in high-throughput screening platforms.
Market analysts note rising procurement of 152127-34-9 by contract research organizations (CROs), coinciding with increased R&D investment in small molecule therapeutics. Patent landscapes reveal its incorporation in novel bioconjugation techniques and proteolysis-targeting chimera (PROTAC) designs, answering industry needs for degradation-based therapies. These applications position N-[1-(pyridin-4-yl)ethyl]aniline as a compound bridging traditional organic synthesis with cutting-edge biomedical innovation.
Technological advancements in analytical characterization have enabled precise quality control for batches of CAS 152127-34-9, addressing purity concerns critical for preclinical studies. Recent HPLC-MS methodologies provide detection limits below 0.1% for related substances, ensuring compliance with ICH guidelines. Such developments support the compound's expanding role in combinatorial chemistry libraries and fragment-based drug discovery campaigns.
The future trajectory of N-[1-(pyridin-4-yl)ethyl]aniline research intersects with several emergent fields. Its structural motifs appear promising for metal-organic framework (MOF) development—a trending topic in carbon capture research. Additionally, computational studies exploring its supramolecular interactions contribute to the growing discipline of predictive molecular modeling, a frequent search term among computational chemists.
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